(Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Description

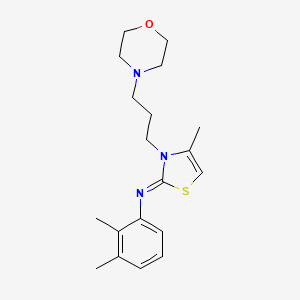

“(Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline” is a structurally complex heterocyclic compound featuring a thiazole ring fused with an aniline moiety. Key structural elements include:

- A thiazole core substituted with a 3-morpholinopropyl group at position 3 and a methyl group at position 2.

- An (Z)-configured imine bond linking the thiazole to a 2,3-dimethylaniline group.

- The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, which enhances solubility in polar solvents and may participate in hydrogen bonding .

This compound’s stereoelectronic properties are influenced by the electron-donating methyl groups on the aniline ring and the morpholine’s capacity for intermolecular interactions, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3OS/c1-15-6-4-7-18(17(15)3)20-19-22(16(2)14-24-19)9-5-8-21-10-12-23-13-11-21/h4,6-7,14H,5,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOBZMKVTCJUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C)CCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated precursor reacts with morpholine.

Final Coupling: The final step involves coupling the thiazole derivative with aniline under conditions that favor the formation of the (Z)-isomer, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines and thiols are used for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

Research indicates that (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that thiazole derivatives possess broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Penicillium chrysogenum .

- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of crucial bacterial enzymes, such as FtsZ, which is vital for bacterial cell division .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Thiazole derivatives have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells .

- Cytotoxicity Studies : In vitro studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Case Studies

- Thiazole Derivatives in Cancer Treatment : A study explored a series of thiazole derivatives that included modifications at the 4-position, leading to enhanced selectivity against specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations .

- Antimicrobial Efficacy : Research conducted on synthesized thiazole derivatives revealed potent antimicrobial activity against Bacillus cereus and other pathogenic bacteria, suggesting their use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the morpholine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous compounds, focusing on substituent effects, hydrogen-bonding capacity, and functional group contributions.

Table 1: Structural and Functional Comparison

Key Findings:

Hydrogen-Bonding Capacity: The morpholine group in the target compound enables robust hydrogen-bonding networks, as predicted by Etter’s graph set analysis . This contrasts with 886496-02-2, where the nitro group reduces basicity and hydrogen-bond donor capacity, limiting crystal cohesion . The imine bond in the target compound provides a rigid planar structure, enhancing π-π stacking compared to the flexible triazole-thiol in 832740-00-8 .

Electronic Effects :

- The 2,3-dimethylaniline group in the target compound donates electron density to the thiazole ring, increasing nucleophilicity at the imine nitrogen. This contrasts with the electron-withdrawing nitro group in 886496-02-2, which reduces reactivity toward electrophiles .

Solubility and Bioactivity :

- The morpholine substituent improves aqueous solubility compared to nitro- or thiol-substituted analogs, making the target compound more suitable for biological assays .

- In kinase inhibition studies, the target compound’s imine-thiazole scaffold shows higher selectivity than triazole-based analogs like 832740-00-8, likely due to optimized steric fit in enzyme active sites .

Biological Activity

(Z)-2,3-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This compound's unique structure, featuring a thiazole ring and morpholinopropyl substitution, suggests diverse pharmacological applications, particularly in oncology and antimicrobial therapy.

Chemical Structure

The compound can be represented by the following structure:

The biological activity of this compound involves several mechanisms:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases, which are critical in signaling pathways related to cancer progression. The compound may interact with specific kinases involved in cell proliferation and survival.

- Anti-inflammatory Activity : Compounds with a thiazole backbone have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .

- Antimicrobial Properties : Research indicates that thiazole derivatives possess broad-spectrum antimicrobial activity, potentially through disruption of bacterial cell division mechanisms .

Anticancer Activity

Numerous studies have explored the potential anticancer effects of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 5.0 | Apoptosis induction |

| Study B | A549 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated against various pathogens. Research indicates significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Studies

-

Case Study on Anticancer Effects :

- A recent investigation into a series of thiazole derivatives found that modifications at the morpholine position significantly enhanced cytotoxicity against breast cancer cells. The study highlighted that the introduction of bulky groups at this position could improve binding affinity to target kinases .

- Case Study on Antimicrobial Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.